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Compound of Interest

Compound Name: Pro-lad

Cat. No.: B1450959 Get Quote

Disclaimer: Direct experimental spectroscopic data for Pro-lad (6-propyl-6-nor-lysergic acid

diethylamide) is not extensively available in peer-reviewed literature. This guide provides

representative data based on closely related lysergamide analogs, primarily ETH-LAD (6-ethyl-

6-nor-lysergic acid diethylamide), and predictive analysis based on the chemical structure of

Pro-lad. This information is intended for research and drug development professionals.

Introduction
Pro-lad is a synthetic lysergamide and an analog of lysergic acid diethylamide (LSD). Its

chemical structure is characterized by a propyl group attached to the nitrogen at position 6 of

the ergoline ring. Spectroscopic analysis is crucial for the unambiguous identification and

characterization of such novel psychoactive substances. This guide summarizes the expected

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopic data for Pro-lad, along with detailed experimental protocols and a visualization

of its primary signaling pathway.

Spectroscopic Data
The following tables present the expected spectroscopic data for Pro-lad. The NMR data is

based on published data for ETH-LAD as a close structural analog. The mass spectrometry

and IR data are predicted based on the known fragmentation patterns and functional group

absorptions of lysergamides.
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Table 1: Representative ¹H and ¹³C NMR Data for Pro-lad (Predicted based on ETH-LAD

Hemitartrate in d₆-DMSO)[1]

Position ¹³C Chemical Shift (δ/ppm) ¹H Chemical Shift (δ/ppm)

2 ~118 ~7.2 (d)

3 ~111 -

4 ~123 ~6.8 (d, J ≈ 7.1 Hz)

5 ~108 ~6.9 (d, J ≈ 7.3 Hz)

6 - Indole N-H: ~10.75 (s)

7 ~124 ~7.0 (d, J ≈ 8.4 Hz)

8 ~41 ~4.2 (dd, J ≈ 11.2, 4.4 Hz)

9 ~49 ~3.1 (m)

10 ~33 ~2.9 (m)

11 ~134 -

12 ~112 ~7.1 (m)

13 ~126 ~7.0 (m)

14 ~110 ~6.9 (d, J ≈ 7.3 Hz)

15 ~171 -

16 (N-CH₂) ~42 ~3.4 (m)

17 (N-CH₂-CH₃) ~14 ~1.1 (t, J ≈ 7.0 Hz)

18 (N6-CH₂) ~52 ~2.7 (m)

19 (N6-CH₂-CH₂) ~21 ~1.5 (sextet)

20 (N6-CH₂-CH₂-CH₃) ~12 ~0.9 (t)

Amide N-CH₂ ~45 ~3.4 (m)

Amide N-CH₂-CH₃ ~14 ~1.1 (t, J ≈ 7.2 Hz)
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Table 2: Predicted Mass Spectrometry (MS) Data for Pro-lad

Parameter Value

Molecular Formula C₂₂H₂₉N₃O

Molar Mass 351.49 g/mol

Expected [M+H]⁺ m/z 352.2389

Predicted Key Fragment Ions (m/z) Description

351 Molecular Ion [M]⁺

322 Loss of ethyl group (-C₂H₅) from diethylamide

308 Loss of propyl group (-C₃H₇) from N6 position

281 Further fragmentation of the ergoline ring

221, 207, 196, 181 Common ergoline backbone fragments

100, 72 Fragments from the diethylamide moiety

Table 3: Predicted Infrared (IR) Spectroscopy Data for Pro-lad

Wavenumber (cm⁻¹) Functional Group Description

~3280 N-H Stretch Indole N-H

3100-3000 C-H Stretch Aromatic C-H

2960-2850 C-H Stretch
Aliphatic C-H (propyl and ethyl

groups)

~1630 C=O Stretch Amide carbonyl

1600-1450 C=C Stretch Aromatic ring stretching

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, adapted from

protocols used for related lysergamides.
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3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5 mg of the sample (e.g., Pro-lad hemitartrate) is

dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: A 600 MHz NMR spectrometer equipped with a cryoprobe is typically used.

Data Acquisition:

¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-

to-noise ratio.

¹³C NMR spectra are acquired using a standard pulse program with proton decoupling.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation), are performed to aid in the complete assignment of proton and carbon

signals.

Data Processing: Spectra are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 for

¹H and δ 39.52 for ¹³C).

3.2 Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight

(QTOF) instrument, coupled with a liquid chromatography (LC) system is ideal for analysis.

Gas chromatography-mass spectrometry (GC-MS) can also be used.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

Chromatography: A C18 reversed-phase column is used with a gradient elution of mobile

phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.

Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 50-500.

Tandem mass spectrometry (MS/MS) is performed on the protonated molecule [M+H]⁺ to
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obtain fragmentation data for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

Derivatization: Silylation may be required to improve the volatility and thermal stability of

the analyte.

Chromatography: A non-polar capillary column (e.g., DB-1) is used with a temperature

program that ramps from a low initial temperature (e.g., 80°C) to a high final temperature

(e.g., 310°C).

Ionization: Electron ionization (EI) at 70 eV is used to induce fragmentation.

3.3 Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the substance is finely ground

with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total

Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample holder or KBr pellet is recorded and subtracted from the

sample spectrum.

Signaling Pathway
Pro-lad, like other classic psychedelics, is believed to exert its primary effects through agonism

at the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). The activation of

this receptor initiates a complex intracellular signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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